6-Fluoro-3-iodo-2-methoxypyridine
Description
Contextual Background of Halogenated Pyridines in Organic Synthesis
Halogenated pyridines are a class of organic compounds that feature a pyridine (B92270) ring substituted with one or more halogen atoms. cymitquimica.com These compounds serve as versatile starting materials in a multitude of organic reactions, primarily due to the reactivity of the carbon-halogen bond. eurekalert.org The presence of halogens activates the pyridine ring towards nucleophilic substitution, a reaction that is otherwise difficult to achieve with the electron-deficient pyridine system. eurekalert.org The nature of the halogen atom (F, Cl, Br, I) and its position on the ring significantly influence the compound's reactivity and the types of transformations it can undergo.
The synthesis of halogenated pyridines can be achieved through various methods, including the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. acs.org Researchers are continually developing novel and more efficient synthetic strategies, such as metal-free, site-selective C–N bond-forming reactions of polyhalogenated pyridines. rsc.org These advancements are crucial for expanding the toolbox of organic chemists and enabling the construction of complex molecules. researchgate.net
Strategic Importance of Pyridine Scaffolds in Modern Chemical Research
The pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is a ubiquitous structural motif found in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. enpress-publisher.comresearchgate.netnih.govrsc.org Its prevalence stems from its ability to engage in various non-covalent interactions, its weak basicity which can enhance aqueous solubility, and its capacity to serve as a versatile synthetic handle for further functionalization. nih.govmdpi.com
In medicinal chemistry, pyridine derivatives are highly sought after for their broad spectrum of therapeutic properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. enpress-publisher.commdpi.com The pyridine ring is a key component in numerous FDA-approved drugs, highlighting its significance in drug discovery and development. researchgate.netrsc.org The adaptability of the pyridine scaffold allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profiles of lead compounds. enpress-publisher.com
Overview of 6-Fluoro-3-iodo-2-methoxypyridine within the Pyridine Landscape
Within the diverse family of halogenated pyridines, this compound stands out as a particularly valuable synthetic intermediate. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxy (B1213986) group at specific positions, provides a platform for orthogonal chemical transformations. The differing reactivity of the C-F and C-I bonds allows for selective functionalization, a highly desirable feature in multi-step syntheses.
The fluorine atom at the 6-position can participate in nucleophilic aromatic substitution reactions, while the iodine atom at the 3-position is amenable to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The methoxy group at the 2-position can also influence the reactivity of the ring and can be a site for further modification. This trifunctional nature makes this compound a powerful tool for the construction of highly substituted and complex pyridine-containing molecules.
A notable application of a related compound, 6-[¹⁸F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine (6-[¹⁸F]FA), derived from a precursor like 6-iodo-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrroline)methoxy]pyridine, is in positron emission tomography (PET) imaging of nicotinic acetylcholine (B1216132) receptors in the brain. nih.gov This highlights the importance of fluorinated pyridines in the development of diagnostic tools.
Current Research Avenues and Challenges in Pyridine Functionalization
The functionalization of the pyridine ring remains an active area of research, with a focus on developing more efficient, selective, and sustainable methods. jiaolei.group A significant challenge lies in the inherent electronic properties of the pyridine ring, which can make certain transformations, particularly electrophilic substitutions, difficult. beilstein-journals.org
Current research efforts are directed towards:
C-H Functionalization: Direct functionalization of C-H bonds is an atom-economical approach to introduce new substituents onto the pyridine ring. beilstein-journals.orgmdpi.com While significant progress has been made in C2-functionalization, achieving selectivity at other positions, especially the C4 and meta positions, remains a challenge. snnu.edu.cnnih.gov
Transition-Metal-Free Reactions: Developing reactions that avoid the use of expensive and potentially toxic transition metals is a key goal in green chemistry. jiaolei.group
Novel Catalytic Systems: The exploration of new catalysts, including those based on rare earth metals, is opening up new possibilities for pyridine functionalization. beilstein-journals.org
Dearomatization Strategies: Temporary dearomatization of the pyridine ring can alter its reactivity, enabling functionalization at positions that are otherwise difficult to access. snnu.edu.cn
Overcoming these challenges will continue to drive innovation in the synthesis of novel pyridine derivatives with tailored properties for a wide range of applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-3-iodo-2-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLBWCWJEHZZIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Chemistry of 6 Fluoro 3 Iodo 2 Methoxypyridine
Cross-Coupling Reactions at the Halogenated Positions
The distinct electronic properties and positions of the fluorine and iodine atoms on the pyridine (B92270) ring of 6-fluoro-3-iodo-2-methoxypyridine allow for selective cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of more complex molecules.
Palladium-Catalyzed Cross-Couplings (e.g., Negishi Coupling)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a suitable substrate for such transformations. rsc.org The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is a powerful method for creating carbon-carbon bonds. rsc.orgorgsyn.org
In the context of this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-fluorine bond allows for selective functionalization at the 3-position. orgsyn.org This chemoselectivity is a key advantage, as it enables the stepwise introduction of different substituents. For instance, a Negishi coupling can be performed to introduce an alkyl or aryl group at the C-3 position, leaving the C-6 fluorine atom intact for subsequent transformations. sci-hub.se The choice of palladium catalyst and ligands is crucial for optimizing the reaction yield and selectivity. acs.org Common palladium sources include Pd(OAc)2 and Pd2(dba)3, often used in conjunction with phosphine (B1218219) ligands. acs.org
A patent describes a palladium-catalyzed coupling reaction between 2-fluoro-4-iodo-6-methoxypyridine (B1374304) and a pyrazole (B372694) derivative, highlighting the industrial relevance of such transformations. google.com The reaction utilized palladium diacetate as the catalyst and a specific phosphine ligand to achieve the desired coupling. google.com
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Product | Yield (%) | Reference |
| 2-fluoro-4-iodo-6-methoxypyridine | Ethyl 3-amino-1-[(3S,4R)-4-cyanotetrahydro-2H-pyran-3-yl]-1H-pyrazole-4-carboxylate | Pd(OAc)2 | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Coupled Product | Not specified | google.com |
| 5-iodo-2-methoxypyridine | (3-chloropropyl)benzene | Not specified | Ligand 5 | 2-Methoxy-5-(3-phenylpropyl)pyridine | 86 | nih.govacs.org |
| 2-iodo-4-methoxypyridine | Trifluoromethyl source | Copper catalyst | Not specified | 2-trifluoromethyl-4-methoxypyridine | 49 | nih.gov |
Nickel- and Copper-Mediated Coupling Processes
While palladium catalysis is prevalent, nickel- and copper-mediated coupling reactions offer alternative and sometimes complementary reactivity. Nickel catalysts are often more cost-effective and can be particularly effective in coupling reactions involving challenging substrates. nih.govacs.orgwisc.edu For instance, nickel-catalyzed cross-electrophile coupling reactions have been developed for the alkylation of heteroaryl halides. nih.govacs.org This methodology could potentially be applied to this compound to introduce alkyl groups at the iodine-bearing position.
Copper-catalyzed reactions are also significant, especially for trifluoromethylation. nih.govresearchgate.net A study on the copper-catalyzed trifluoromethylation of alkoxy-substituted iodopyridines demonstrated that these compounds can be smoothly converted to their trifluoromethylated analogs. nih.govresearchgate.net This transformation is highly valuable in medicinal chemistry, as the introduction of a trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of a drug candidate. nih.govresearchgate.net Copper-mediated fluoroalkylation reactions have also been systematically investigated, showing the potential for various selective transformations including cross-coupling. nih.gov
Selective Functionalization of Polyhalogenated Pyridines
The presence of two different halogen atoms on the pyridine ring of this compound allows for selective functionalization. researchgate.net The general order of reactivity for halogens in many cross-coupling reactions is I > Br > Cl > F. This differential reactivity enables the selective reaction at the more reactive C-I bond while leaving the C-F bond untouched for subsequent modifications. orgsyn.org
This selectivity is a powerful tool for the regioselective synthesis of polysubstituted pyridines. researchgate.net For example, a Suzuki-Miyaura coupling could be performed at the C-3 position, followed by a nucleophilic aromatic substitution (SNAr) at the C-6 position. This stepwise approach allows for the controlled introduction of a wide variety of functional groups, leading to the creation of diverse molecular scaffolds.
Nucleophilic Substitutions at the Pyridine Ring
Nucleophilic substitution reactions provide another important avenue for the functionalization of this compound. The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents activates the ring towards attack by nucleophiles.
Substitution of Fluorine and Iodine
Both the fluorine and iodine atoms can be displaced by nucleophiles, although the reactivity of the two positions differs. The C-F bond is generally strong, but its substitution can be facilitated by the electronic properties of the pyridine ring and the reaction conditions. In some cases, the fluorine atom can be displaced by strong nucleophiles at elevated temperatures. nih.gov
The iodine atom, being a better leaving group, is more readily substituted by a variety of nucleophiles. cymitquimica.com This allows for the introduction of a wide range of functional groups at the C-3 position. For instance, reaction with sodium methoxide (B1231860) can be used to introduce a methoxy (B1213986) group. evitachem.com
A study on the reaction of 2-fluoro-3-iodopyridine (B38475) with various alcohols demonstrated the smooth displacement of the fluorine atom at ambient temperature to yield the corresponding alkoxy-iodopyridines. nih.gov This suggests that under appropriate conditions, the fluorine atom in this compound could also be targeted for nucleophilic substitution.
Introduction of Diverse Nucleophiles
A wide array of nucleophiles can be employed to functionalize this compound. These include alkoxides, amines, thiols, and carbanions. The choice of nucleophile and reaction conditions determines the outcome of the reaction.
For example, the reaction with primary or secondary amines can be used to introduce amino groups, which are important functionalities in many biologically active molecules. Similarly, reaction with thiols can lead to the formation of thioethers. The introduction of such diverse nucleophiles greatly expands the chemical space accessible from this versatile building block.
Table 2: Nucleophilic Substitution Reactions
| Substrate | Nucleophile | Product | Conditions | Reference |
| 2-fluoro-3-iodopyridine | Methanol | 2-methoxy-3-iodopyridine | Ambient temperature | nih.gov |
| 2-fluoro-3-iodopyridine | Benzyl alcohol | 2-benzyloxy-3-iodopyridine | Ambient temperature | nih.gov |
| 3-fluoro-4-iodopyridine | Methanol | 3-methoxy-4-iodopyridine | Not specified | nih.gov |
Transformations Involving the Methoxy Group
The methoxy group at the C-2 position of this compound is a key functional handle that can be manipulated through various chemical transformations. Its electronic and steric properties influence the reactivity of the pyridine ring, and its conversion allows for the introduction of diverse functionalities, fundamentally altering the molecule's structure and potential applications.
Ether Cleavage and Alkoxylation Modulations
The cleavage of the methyl ether in 2-methoxypyridines is a common strategy to unmask the corresponding pyridin-2-one tautomer, a prevalent scaffold in medicinal chemistry. This transformation is typically achieved under acidic or Lewis acidic conditions. For instance, treatment of 2,3-dimethoxypyridine (B17369) derivatives with boron tribromide (BBr₃) in dichloromethane (B109758) is an effective method for cleaving both methoxy groups to yield the corresponding dihydroxypyridine. nih.gov A milder and more selective method for cleaving single methoxy groups in fluorinated pyridines involves the use of trimethylsilyl (B98337) iodide (TMSI), which converts the methoxy group into a silyloxy group that is subsequently hydrolyzed to the pyridone. yorku.caresearchgate.net
Alkoxylation modulation refers to the substitution of the methoxy group for a different alkoxy group. This can be achieved through a two-step sequence involving cleavage of the methoxy ether followed by O-alkylation of the resulting pyridone. A more direct, albeit less common, approach would involve nucleophilic aromatic substitution if the ring were sufficiently activated. A related transformation that highlights the lability of substituents at the C-2 position is the displacement of a 2-fluoro group by a t-butoxide, which proceeds smoothly to form the corresponding 2-(t-butoxy)pyridine derivative. nih.gov This reaction underscores the potential for modulating the alkoxy substituent at this position to tune the steric and electronic properties of the molecule.
Table 1: Selected Ether Cleavage and Alkoxylation Reactions on Pyridine Scaffolds
| Starting Material | Reagent(s) | Product | Research Finding | Reference(s) |
|---|---|---|---|---|
| 5-Arylalkyl-6-(p-cyanophenyl)-2,3-dimethoxypyridines | BBr₃, CH₂Cl₂ | 5-Arylalkyl-6-(p-cyanophenyl)-3-hydroxypyridin-2(1H)-one | Boron tribromide serves as a strong Lewis acid to effect the cleavage of the aryl methyl ether bonds, yielding the corresponding pyridinone. | nih.gov |
| 4-Fluoro-2-methoxypyridine | Trimethylsilyl iodide (TMSI) | 4-Fluoro-2-pyridone | TMSI provides a method for ether cleavage to produce the uracil (B121893) analog, 4-fluoro-2-pyridone. yorku.caresearchgate.net | yorku.caresearchgate.net |
| 2-Fluoro-6-iodo-3-((2-methoxyethoxy)methoxy)pyridine | Potassium t-butoxide (t-BuOK), THF/DMF | 2-(t-Butoxy)-6-iodo-3-((2-methoxyethoxy)methoxy)pyridine | The 2-fluoro substituent is selectively displaced by t-butoxide, demonstrating a method for alkoxylation modulation at an activated position. | nih.gov |
Regioselective Carbon-Hydrogen Functionalization
Directly converting a carbon-hydrogen (C-H) bond on the pyridine scaffold into a new carbon-carbon or carbon-heteroatom bond is a highly efficient strategy in synthetic chemistry. For a molecule like this compound, the C-H bonds at positions 4 and 5 are potential targets for such functionalization. The regioselectivity of these reactions is governed by the electronic and steric influence of the existing fluoro, iodo, and methoxy substituents.
Direct C-H Activation and Functionalization
The direct functionalization of C-H bonds in pyridines can be achieved through deprotometalation followed by quenching with an electrophile. The inherent electron deficiency of the pyridine ring makes its protons more acidic than those on a benzene (B151609) ring, facilitating deprotonation. The regioselectivity is controlled by the position of the substituents which can direct the metalation to an adjacent position (directed ortho-metalation, DoM). thieme-connect.deresearchgate.net
For this compound, the methoxy group at C-2 is a known directing group, favoring deprotonation at the C-3 position. However, this position is already substituted with iodine. The fluorine at C-6 could direct lithiation to the C-5 position. Therefore, treating the molecule with a strong lithium base, such as lithium diisopropylamide (LDA) or a mixed lithium-zinc base (LiTMP/ZnCl₂), could potentially lead to selective deprotonation at the C-5 or C-4 position. researchgate.net The resulting pyridyl-lithium or -zinc intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, alkyl halides, silyl (B83357) chlorides) to install a new functional group. thieme-connect.de
Transition metal-catalyzed C-H activation offers an alternative pathway. For example, rhodium complexes have been used for the C-6 selective C-H heteroarylation of pyridin-2-ones, where a pyridyl group on the nitrogen acts as a directing group. beilstein-journals.orgepfl.ch While the subject molecule lacks such a directing group, the inherent electronic properties could still guide catalyst insertion at a specific C-H bond, potentially enabling the introduction of aryl or alkyl groups.
Table 3: Examples of Direct C-H Functionalization of Substituted Pyridines | Substrate | Reagent(s) | Functionalization Position | Product Type | Research Finding | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | 2-Methoxypyridine | 1. LiTMP, ZnCl₂·TMEDA; 2. I₂ | C-3 | 3-Iodo-2-methoxypyridine | A mixed Li-Zn base effectively deprotometalates at the C-3 position, directed by the methoxy group. | researchgate.net | | 2-Fluoropyridine | 1. LiTMP, ZnCl₂·TMEDA; 2. I₂ | C-3 | 2-Fluoro-3-iodopyridine | The fluorine atom directs metalation to the C-3 position. | researchgate.net | | [1,2'-Bipyridin]-2-one | IndoleBX, [RhCp*Cl₂]₂, AgSbF₆, Zn(OTf)₂ | C-6 | 6-(Indol-3-yl)-[1,2'-bipyridin]-2-one | Rhodium-catalyzed C-H activation directed by the N-pyridyl group achieves selective C-6 heteroarylation. beilstein-journals.orgepfl.ch | beilstein-journals.orgepfl.ch |
Carboxylation Reactions on Pyridine Scaffolds
The introduction of a carboxylic acid group onto the pyridine ring is a valuable transformation, as the resulting pyridyl carboxylic acids are important building blocks in pharmaceuticals and materials.
A classical approach for carboxylation involves the deprotometalation strategies discussed previously, followed by quenching the organometallic intermediate with carbon dioxide (CO₂). For this compound, selective lithiation at C-5 or C-4, followed by bubbling CO₂ gas through the solution and subsequent acidic workup, would be a plausible route to the corresponding pyridine-5-carboxylic acid or pyridine-4-carboxylic acid. thieme-connect.de
More recently, electrochemical methods have emerged as powerful and sustainable alternatives for the carboxylation of pyridines using CO₂ as a green C1 building block. rsc.orgbohrium.com One innovative electrochemical strategy allows for regioselective C-H carboxylation with divergent outcomes based on the reactor setup. Using a divided electrochemical cell can promote C-5 carboxylation, while an undivided cell can lead to C-4 carboxylation. nih.gov This selectivity is proposed to arise from a paired electrolysis mechanism where anodically generated species influence the reaction pathway. nih.gov While these methods have been demonstrated on a range of pyridine substrates, their application to a heavily substituted system like this compound would need to be specifically investigated.
An alternative, though less direct, route involves the oxidation of a pre-installed functional group. For example, if a methyl or formyl group were present on the ring, it could be oxidized to a carboxylic acid using standard oxidizing agents. This approach has been used in the synthesis of nicotinic acid derivatives where a formyl group is oxidized to a carboxylic acid. beilstein-journals.org
Table 4: Modern Methods for Pyridine Carboxylation
| Method | Substrate Class | Reagent(s)/Conditions | Key Feature | Reference(s) |
|---|---|---|---|---|
| Electrochemical Birch Carboxylation | Pyridines | Undivided electrochemical cell, CO₂ | Dearomative carboxylation to access decorated piperidine (B6355638) scaffolds. | rsc.orgbohrium.com |
| Regioselective Electrochemical Carboxylation | 2-Arylpyridines | Divided or undivided electrochemical cell, CO₂ | Site-selective C-H carboxylation at C-5 (divided cell) or C-4 (undivided cell). | nih.gov |
| Oxidation | 4-Iodo-2-methoxynicotinaldehyde | Oxidizing agent | Oxidation of an aldehyde to a carboxylic acid on a pyridine scaffold. | beilstein-journals.org |
| Deprotometalation-Carboxylation | Substituted Pyridines | 1. Strong Base (e.g., n-BuLi); 2. CO₂ | Classical and versatile method for introducing a carboxyl group at the site of metalation. | thieme-connect.de |
Mechanistic and Computational Investigations of Pyridine Reactivity
Analysis of Regioselectivity and Site Selectivity in Reactions
Regioselectivity in reactions involving 6-fluoro-3-iodo-2-methoxypyridine is governed by the complex interplay between the inherent electronic nature of the pyridine (B92270) ring and the modifying effects of its substituents. khanacademy.org These factors determine which sites on the ring are most susceptible to electrophilic, nucleophilic, or metal-mediated attack.
The reactivity of the pyridine core is heavily modulated by the electronic and steric characteristics of the fluoro, iodo, and methoxy (B1213986) groups. Each substituent exerts a distinct influence on the electron density and accessibility of the ring positions.
Fluorine (C6): The fluorine atom at the C6 position is a potent electron-withdrawing group primarily through its strong negative inductive effect. This effect lowers the electron density of the entire ring, making it more susceptible to nucleophilic attack and increasing the acidity of the ring's C-H bonds. nih.govresearchgate.net Its presence adjacent to the nitrogen atom also sterically hinders reactions at the C6 position and can influence the coordination of catalysts. manchester.ac.uk
Iodine (C3): The iodine atom at the C3 position is the most significant site for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The carbon-iodine bond is relatively weak and readily undergoes oxidative addition with transition metal catalysts. While iodine is also electron-withdrawing, its primary role in synthesis is that of a versatile leaving group. nih.gov
Methoxy (C2): The methoxy group at the C2 position has a dual electronic nature. It is electron-withdrawing inductively but acts as an electron-donating group through resonance, pushing electron density into the ring. This resonance effect can partially counteract the deactivating effects of the halogens. The oxygen's lone pairs can also play a role in directing metal catalysts through chelation. However, the methoxy group also imparts significant steric bulk, which can hinder or block reactions at the C2 position and influence the reactivity of the adjacent C3-iodine. researchgate.netbsu.by
The combined effect of these substituents dictates the most probable sites of reaction. For instance, in palladium-catalyzed C-H arylation, electronic effects often disfavor reaction at C2/C6 positions due to repulsion between the nitrogen lone pair and the polarized C-Pd bond, while electron-withdrawing groups can increase the acidity of specific C-H bonds, favoring functionalization at those sites. nih.gov
| Substituent (Position) | Primary Electronic Effect | Primary Steric Effect | Key Influence on Reactivity |
|---|---|---|---|
| 6-Fluoro | Strongly electron-withdrawing (inductive) | Moderate | Activates ring for nucleophilic attack; increases C-H acidity, especially at C5. researchgate.netbsu.by |
| 3-Iodo | Electron-withdrawing (inductive) | Significant | Primary site for metal-catalyzed cross-coupling reactions. nih.gov |
| 2-Methoxy | Electron-donating (resonance), Electron-withdrawing (inductive) | Significant | Can direct metallation; sterically hinders C2 and influences C3 reactivity. researchgate.netbsu.by |
The acidity of the carbon-hydrogen bonds and the basicity of the ring nitrogen are fundamental properties governing the reactivity of this compound.
Protonation: The most basic site on the molecule is the pyridine nitrogen atom. In the presence of acid, it will be protonated to form a pyridinium (B92312) salt. wikipedia.org This protonation further increases the electron-deficiency of the ring, enhancing its susceptibility to nucleophilic attack.
CH Acidity: The electron-withdrawing substituents significantly acidify the remaining C-H protons at the C4 and C5 positions. Computational studies on related substituted pyridines show that a fluorine substituent drastically increases the acidity of adjacent C-H bonds. researchgate.net Therefore, the proton at C5, being adjacent to the strongly inductive fluoro group, is expected to be the most acidic C-H bond on the ring. The proton at C4 is also acidified by the ring nitrogen and the adjacent iodo group. This enhanced acidity makes these sites susceptible to deprotonation by strong bases (deprotometalation), creating a nucleophilic carbon center for subsequent reaction with an electrophile. researchgate.netbsu.by
Calculated pKa values in THF for related substituted pyridines demonstrate the powerful acidifying effect of halogen substituents compared to methoxy groups.
| Compound | Position of Deprotonation | Calculated pKa (THF) | Reference |
|---|---|---|---|
| Pyridine | C4 | 40.2 | researchgate.net |
| 3-Methoxypyridine | C4 | 39.1 | researchgate.net |
| 2-Fluoropyridine | C3 | 35.4 | bsu.by |
| 3-Fluoropyridine | C2 | 34.8 | researchgate.net |
| 3-Fluoropyridine | C4 | 36.5 | researchgate.net |
Based on these trends, the C5-H of this compound is predicted to have the lowest pKa, making it the most likely site for deprotonation.
Theoretical Studies on Reaction Mechanisms
Computational chemistry provides invaluable insights into the reaction mechanisms of substituted pyridines, allowing for the exploration of reaction pathways and transition states that are difficult to observe experimentally.
While specific DFT studies on this compound are not prominent in the literature, the principles from calculations on related systems are directly applicable. DFT is widely used to model reaction energy profiles, helping to predict product distributions and understand regioselectivity. rsc.orgresearchgate.net For this molecule, DFT could be employed to:
Calculate the activation energies for the oxidative addition of a palladium catalyst to the C-I bond versus any of the C-H bonds, confirming the selectivity of cross-coupling reactions at the C3 position. nih.gov
Model the transition states for nucleophilic aromatic substitution (SNAr) to determine the most favorable site of attack. Such calculations often show that concerted SNAr reactions are possible, bypassing a traditional Meisenheimer intermediate. semanticscholar.org
Determine the relative energies of the lithiated intermediates formed by deprotonation at C4 versus C5, thereby predicting the regioselectivity of deprotometalation reactions. researchgate.net
Molecular modeling is used to determine the lowest energy conformation of a molecule, which in turn affects its reactivity. For this compound, a key conformational question is the orientation of the methoxy group. The methyl group can be oriented towards or away from the C3-iodo substituent. This orientation impacts the steric environment around the C2 and C3 positions, which can influence the approach of reagents or catalysts. pku.edu.cn The interplay between the steric bulk of the methoxy group and an adjacent substituent can lead to distortions in the pyridine ring or changes in bond lengths, which can fine-tune the molecule's reactivity profile. manchester.ac.uk
Characterization of Reactive Intermediates
The functional groups on this compound allow for the formation of several types of reactive intermediates, depending on the reaction conditions.
Organometallic Intermediates: In cross-coupling reactions, the primary intermediate is an organopalladium or organocopper species. This is formed via the oxidative addition of the metal catalyst (e.g., Pd(0)) into the carbon-iodine bond at C3. This organometallic intermediate then participates in the subsequent steps of the catalytic cycle (transmetalation and reductive elimination). nih.govnih.gov
Anionic Sigma Complexes (Meisenheimer Intermediates): In nucleophilic aromatic substitution (SNAr) reactions, the addition of a nucleophile to the electron-deficient ring can lead to the formation of a negatively charged intermediate known as a Meisenheimer complex. semanticscholar.org For this molecule, nucleophilic attack would be directed to the C4 or C5 positions, with the negative charge stabilized by the resonance of the ring and the powerful inductive effect of the C6-fluoro group and the ring nitrogen.
Pyridyl Anions: As discussed under CH acidity, reaction with a strong base can generate a pyridyl anion via deprotonation. The most likely intermediate would be the 5-pyridyl anion, which would serve as a potent nucleophile in subsequent reactions with electrophiles. researchgate.netbsu.by
Organometallic Species in Metalation Reactions
The formation of organometallic intermediates from this compound is a critical step for its further functionalization. Two primary pathways for metalation are plausible: metal-halogen exchange and deprotonative metalation (deprotonation).
Metal-Halogen Exchange: The carbon-iodine bond is significantly weaker than both the carbon-fluorine and carbon-hydrogen bonds within the molecule. Consequently, treatment with common organometallic reagents like organolithiums (e.g., n-BuLi) or magnesium-based reagents (e.g., i-PrMgCl) is expected to proceed via a highly selective metal-iodine exchange at the C3 position. This reaction is generally fast, even at low temperatures, and leads to the formation of a 3-pyridylmetal species. This intermediate is a versatile nucleophile for subsequent reactions with various electrophiles.
Deprotonative Metalation: Alternatively, under specific conditions using strong, non-nucleophilic bases, direct deprotonation of a C-H bond can occur. The regioselectivity of this process is governed by the acidity of the ring protons, which is influenced by the electronic effects of the substituents. Computational studies on simpler fluorinated and methoxylated pyridines show that electron-withdrawing groups significantly acidify adjacent protons. researchgate.net In this compound, the potent electron-withdrawing nature of the fluorine atom at the C6 position is expected to render the C5-H the most acidic proton on the ring. Therefore, using a kinetically controlled base like a lithium dialkylamide or a mixed metal amide base could lead to the formation of a 5-metalated pyridine species. researchgate.netd-nb.info
The potential organometallic intermediates formed from this compound are summarized in the table below.
| Intermediate Species | Formation Pathway | Reagents | Position of Metalation |
| (6-Fluoro-2-methoxypyridin-3-yl)lithium | Metal-Halogen Exchange | n-BuLi, s-BuLi | C3 |
| (6-Fluoro-2-methoxypyridin-3-yl)magnesium chloride | Metal-Halogen Exchange | i-PrMgCl·LiCl | C3 |
| (6-Fluoro-3-iodo-2-methoxypyridin-5-yl)lithium | Deprotonation | LiTMP, LDA | C5 |
| (6-Fluoro-3-iodo-2-methoxypyridin-5-yl)zincate | Deprotonation/Transmetalation | LiTMP / ZnCl₂ | C5 |
| Data derived from established principles of metalation on substituted halopyridines. researchgate.netarkat-usa.org |
Transition State Analysis in Catalytic Cycles
The C3-iodine bond makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Sonogashira couplings. Computational studies, particularly Density Functional Theory (DFT), provide crucial insights into the mechanisms of these reactions by analyzing the structures and energies of intermediates and transition states.
The generally accepted catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the aryl iodide to a low-valent metal center (typically Pd(0)) is often the rate-determining step and has been the subject of extensive computational analysis.
Oxidative Addition Transition State: For this compound, the oxidative addition step involves the insertion of a Pd(0) catalyst into the C-I bond. DFT studies on analogous 2,3-dihalopyridines confirm that the activation barrier for oxidative addition into a C-I bond is significantly lower than for a C-Cl or C-F bond, ensuring high selectivity for reaction at the C3 position. researchgate.net
The energy of the transition state for this step is influenced by several factors:
Electronic Effects: The electron-withdrawing 6-fluoro substituent and the inherent electrophilicity of the pyridine ring (activated by coordination to the metal) lower the energy of the LUMO of the C-I bond, facilitating the nucleophilic attack by the Pd(0) center. This leads to a more stabilized transition state. vu.nl
Steric Effects: The 2-methoxy group imposes steric hindrance around the reaction center. While this can raise the energy of the transition state, the flexibility of phosphine (B1218219) ligands on the palladium catalyst can mitigate this effect.
Catalyst-Substrate Pre-complexation: The formation of a pre-reactive π-complex between the palladium catalyst and the pyridine ring is a crucial step that precedes the oxidative addition. researchgate.net The geometry and stability of this complex, influenced by the electronic landscape of the substituted pyridine, directly impact the subsequent activation energy.
Computational models like the 'Activation Strain Model' dissect the activation barrier into the energy required to distort the reactants into their transition-state geometries (strain energy) and the actual interaction energy between the distorted fragments. vu.nl For this substrate, the relatively weak C-I bond results in a low strain energy contribution. The interaction energy is favorably enhanced by the electrostatic attraction between the electron-rich palladium and the electron-poor, fluorine-substituted pyridine ring.
The table below outlines the key factors influencing the transition state of the oxidative addition step.
| Factor | Influence on Transition State | Expected Effect for this compound |
| Bond Strength | Weaker C-X bond lowers activation energy. | C-I bond is weak, favoring a low-energy transition state. vu.nl |
| Electronic Nature of Ring | Electron-withdrawing groups activate the ring toward oxidative addition. | 6-Fluoro group is strongly electron-withdrawing, lowering the activation barrier. |
| Pyridine Nitrogen | Coordination to Pd and electron-withdrawing effect can activate the ring. | Stabilizes pre-complex and activates the C-I bond for insertion. researchgate.net |
| Steric Hindrance | Bulky groups near the reaction site can increase activation energy. | The 2-methoxy group may cause some steric repulsion, potentially raising the barrier. |
| Ligand Effects | Ligand size and electronics on the metal catalyst modulate reactivity. | Bulky, electron-rich phosphine ligands generally facilitate oxidative addition. |
| This analysis is based on computational studies of related halopyridine systems. researchgate.netvu.nl |
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that specific experimental spectroscopic data for the compound This compound is not publicly available at this time. While spectral information exists for various isomers and related substituted pyridines, no published research containing the ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, or IR spectroscopy data for this exact molecule could be located.
Therefore, the generation of an article with detailed, factual, and scientifically accurate spectroscopic and analytical findings, as per the requested outline, cannot be fulfilled. The creation of such an article would require access to primary experimental data that is not present in the public domain. Information on related compounds, while useful for estimation, would not meet the standard of scientific accuracy required for a focused analysis of this compound.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
X-ray Crystallography for Solid-State Structure Determination
As of the latest available data, a complete single-crystal X-ray diffraction analysis for the specific compound 6-fluoro-3-iodo-2-methoxypyridine has not been reported in publicly accessible crystallographic databases. Therefore, detailed crystallographic parameters such as unit cell dimensions, space group, and precise atomic coordinates for this molecule in the solid state are not available.
The determination of the three-dimensional atomic arrangement of this compound through X-ray crystallography would provide invaluable insights into its molecular geometry, conformation, and intermolecular interactions. Such a study would definitively establish bond lengths, bond angles, and torsion angles, offering a precise picture of the molecule's structure.
In the absence of experimental data for this compound, we can consider the crystallographic data of a structurally related compound, 2-iodo-3-methoxy-6-methylpyridine (B179328), to anticipate the types of structural features that might be observed. A study on 2-iodo-3-methoxy-6-methylpyridine revealed its crystal structure, which was solved in the triclinic space group P-1. nih.gov The analysis of this related molecule highlights the planarity of the pyridine (B92270) ring and the orientation of the substituents. nih.gov
A future crystallographic study of this compound would be anticipated to reveal key structural details, including:
The planarity of the pyridine ring: The extent to which the pyridine ring deviates from perfect planarity due to the presence of the bulky iodine atom and the electron-withdrawing fluorine atom.
Conformation of the methoxy (B1213986) group: The orientation of the methyl group of the methoxy substituent relative to the plane of the pyridine ring.
Intermolecular interactions: The presence of any significant non-covalent interactions, such as halogen bonding (C-I···N or C-I···O), hydrogen bonding, or π-π stacking, which would govern the packing of the molecules in the crystal lattice.
Should the crystallographic data for this compound become available, it would be presented in a comprehensive table detailing its crystal data and structure refinement parameters. An example of how such data would be structured is provided below, based on the type of information typically reported in crystallographic studies.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value (Hypothetical) |
| Empirical formula | C₆H₅FINO |
| Formula weight | 253.01 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 6.000(1) Å, α = 90° |
| b = 8.000(2) Å, β = 90° | |
| c = 15.000(3) Å, γ = 90° | |
| Volume | 720.0(2) ų |
| Z | 4 |
| Density (calculated) | 2.334 Mg/m³ |
| Absorption coefficient | 4.582 mm⁻¹ |
| F(000) | 480 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Index ranges | -7 ≤ h ≤ 7, -9 ≤ k ≤ 9, -18 ≤ l ≤ 18 |
| Reflections collected | 5432 |
| Independent reflections | 1654 [R(int) = 0.045] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1654 / 0 / 118 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.085 |
| R indices (all data) | R1 = 0.045, wR2 = 0.095 |
| Largest diff. peak and hole | 0.65 and -0.50 e.Å⁻³ |
Strategic Applications As Versatile Synthetic Building Blocks
Precursors for the Synthesis of Complex Heterocyclic Systems
The distinct reactivity of the substituents on the 6-Fluoro-3-iodo-2-methoxypyridine ring enables its use as a precursor for a variety of complex heterocyclic structures, including polyfunctionalized pyridines and fused ring systems.
Construction of Polyfunctionalized Pyridines and Fused Ring Systems
The presence of both a fluorine and an iodine atom on the pyridine (B92270) ring allows for selective functionalization through various coupling reactions. The iodine at the 3-position is particularly susceptible to metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This strategic placement facilitates the synthesis of diverse 3-substituted-6-fluoropyridine derivatives.
Furthermore, the fluoro group at the 6-position can be displaced by nucleophiles, although it is generally less reactive than the iodo group in cross-coupling reactions. This differential reactivity allows for a stepwise functionalization of the pyridine core. For instance, after modification at the 3-position, the fluoro group can be targeted in a subsequent reaction to introduce another functional group, leading to the creation of highly substituted and complex pyridine scaffolds. researchgate.net These polyfunctionalized pyridines are key components in the synthesis of more elaborate fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
The methoxy (B1213986) group at the 2-position also plays a crucial role. It can be retained in the final product or can be demethylated to the corresponding pyridone, a common pharmacophore. This versatility further expands the range of accessible molecular architectures originating from this single precursor.
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Position | Reactivity | Potential Transformations |
|---|---|---|---|
| Fluoro | 6 | Nucleophilic Aromatic Substitution | Introduction of various nucleophiles |
| Iodo | 3 | Metal-catalyzed Cross-Coupling | Introduction of aryl, alkyl, and alkynyl groups |
| Methoxy | 2 | Demethylation | Conversion to pyridone |
Intermediates in the Synthesis of Pharmacologically Relevant Scaffolds
The ability to generate a diverse library of substituted pyridines from this compound makes it a valuable intermediate in the synthesis of pharmacologically active compounds. Pyridine and its derivatives are ubiquitous in drug discovery, forming the core of numerous approved drugs and clinical candidates.
For example, the 2-aminopyridine (B139424) moiety is a key structural feature in many biologically active molecules. Starting from this compound, the methoxy group can be converted to an amino group, and the iodo and fluoro positions can be further elaborated to create complex molecules with potential therapeutic applications. One notable example is the synthesis of neuroprotective agents. For instance, a fluorinated compound containing a methoxy-substituted 2-aminopyridine has been targeted in the development of neuroprotective chemicals. acs.org
The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This is critical in the optimization of lead compounds during the drug discovery process. The versatility of this compound provides medicinal chemists with a powerful tool to explore the structure-activity relationships of new chemical entities.
Role in the Development of Radiolabeled Probes for Chemical Research
The incorporation of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide, into biologically active molecules is a key strategy for the development of radiotracers for Positron Emission Tomography (PET) imaging. This compound has emerged as a valuable precursor in this field due to the presence of the fluorine atom, which can be readily substituted with ¹⁸F.
Precursor Design for ¹⁸F-Radioligands
The synthesis of ¹⁸F-labeled radioligands often involves a late-stage radiofluorination step. This compound and its derivatives are excellent precursors for this purpose. The electron-deficient nature of the pyridine ring activates the C-F bond towards nucleophilic aromatic substitution (SNAAr) by [¹⁸F]fluoride.
In a typical radiosynthesis, a precursor molecule is designed where the 6-fluoro position is the site of radiofluorination. The rest of the molecule is pre-assembled, often utilizing the reactivity of the iodo group for coupling reactions to build the desired scaffold. This approach allows for the efficient and rapid incorporation of ¹⁸F in the final step of the synthesis. For example, precursors for ¹⁸F-radioligands targeting nicotinic acetylcholine (B1216132) receptors have been developed from related 6-halopyridine structures. researchgate.netacs.orgnih.gov The synthesis of 6-[¹⁸F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine ([¹⁸F]1), a high-affinity radioligand for these receptors, was achieved through a two-step process starting from a nitro precursor, demonstrating the utility of nucleophilic heteroaromatic substitution for ¹⁸F-labeling. researchgate.net
Table 2: Key Parameters in the Synthesis of an ¹⁸F-Radioligand
| Parameter | Value |
|---|---|
| Radiochemical Yield | 8-12% (non-decay-corrected) |
| Synthesis Time | ~90 minutes |
| Specific Activity | 1000-4500 mCi/μmol |
Data for the synthesis of 6-[¹⁸F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine. researchgate.net
Integration into Multi-Step Radiopharmaceutical Synthesis (focus on chemical steps)
The synthesis of a radiopharmaceutical is a multi-step process that requires careful planning and execution. This compound is integrated into these synthetic routes as a key building block. The chemical steps preceding the radiofluorination are crucial for constructing the final molecule with the desired biological activity and properties for PET imaging.
The synthesis often begins with the functionalization of the 3-iodo position through a palladium-catalyzed cross-coupling reaction. This allows for the introduction of a variety of substituents that will ultimately be responsible for the radioligand's binding affinity and selectivity to its biological target. Following this, the precursor is ready for the final radiolabeling step.
The radiofluorination itself is typically carried out using [¹⁸F]fluoride, which is produced in a cyclotron. The reaction conditions, including the choice of solvent, temperature, and the presence of a phase-transfer catalyst like Kryptofix 222, are optimized to maximize the radiochemical yield and minimize the reaction time. After the incorporation of ¹⁸F, a deprotection step may be necessary to unmask certain functional groups that were protected during the synthesis. The final radiolabeled compound is then purified, typically by high-performance liquid chromatography (HPLC), to ensure high radiochemical purity before its use in PET imaging studies. scispace.comibaradiopharmasolutions.cn
The versatility of this compound allows for the development of a wide range of radiolabeled probes for studying various biological processes and diseases in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
